molecular formula C13H12O3 B14304681 Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate CAS No. 112111-86-1

Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B14304681
CAS No.: 112111-86-1
M. Wt: 216.23 g/mol
InChI Key: IWKMVHWDKYEIBQ-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is an organic compound that features both an alkyne and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of both an alkyne and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also provides opportunities for the development of novel compounds with diverse biological activities .

Properties

CAS No.

112111-86-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

prop-2-ynyl 3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H12O3/c1-3-10-16-13(14)9-8-11-6-4-5-7-12(11)15-2/h1,4-9H,10H2,2H3

InChI Key

IWKMVHWDKYEIBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)OCC#C

Origin of Product

United States

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